[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its bromine substituents, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol typically involves the reaction of 4-bromophenylhydrazine with 1,3-dibromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine substituents can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanone.
Reduction: [5-Hydro-1-(4-hydroxyphenyl)pyrazol-4-yl]methanol.
Substitution: [5-Methoxy-1-(4-methoxyphenyl)pyrazol-4-yl]methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its bromine substituents make it a versatile intermediate for various organic reactions.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is significant as it is a common scaffold in many pharmacologically active compounds.
Industry
Industrially, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol
Uniqueness
Compared to similar compounds, [5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H8Br2N2O |
---|---|
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
[5-bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-1-3-9(4-2-8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
InChI-Schlüssel |
BPKRAYNQIXUSTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)CO)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.